Dual Mechanism of Action: mGluR2 Positive Allosteric Modulation and CysLT1 Antagonism
LY-2300559 is a dual mGluR2 positive allosteric modulator and CysLT1 antagonist [1]. In contrast, selective agents such as JNJ-40411813 (mGluR2 PAM only) or montelukast (CysLT1 antagonist only) lack this dual pharmacology. This dual targeting is hypothesized to confer synergistic efficacy in migraine models [2].
| Evidence Dimension | Pharmacological mechanism profile |
|---|---|
| Target Compound Data | Dual mGluR2 PAM and CysLT1 antagonist |
| Comparator Or Baseline | Selective mGluR2 PAMs (e.g., JNJ-40411813) or selective CysLT1 antagonists (e.g., montelukast) |
| Quantified Difference | Dual vs. single target engagement |
| Conditions | In vitro receptor profiling; mechanism of action assignment |
Why This Matters
Dual-target engagement may provide unique in vivo efficacy profiles not achievable with single-target agents, making LY-2300559 essential for specific mechanistic studies.
- [1] NCATS Inxight Drugs. LY-2300559 (Z572ZBT8XL). National Center for Advancing Translational Sciences. Available at: https://inxight.ncats.io/drug/Z572ZBT8XL. View Source
- [2] Blanco MJ, Benesh DR, Knobelsdorf JA, et al. Discovery of dual positive allosteric modulators (PAMs) of the metabotropic glutamate 2 receptor and CysLT1 antagonists for treating migraine headache. Bioorg Med Chem Lett. 2017;27(2):323-328. doi:10.1016/j.bmcl.2016.11.049. View Source
